molecular formula C10H10Cl2N2O2 B6189344 1-aminoisoquinoline-6-carboxylic acid dihydrochloride CAS No. 2639426-72-3

1-aminoisoquinoline-6-carboxylic acid dihydrochloride

Cat. No.: B6189344
CAS No.: 2639426-72-3
M. Wt: 261.10 g/mol
InChI Key: PMOLYOYEGKHASI-UHFFFAOYSA-N
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Description

1-aminoisoquinoline-6-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C10H10Cl2N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-aminoisoquinoline-6-carboxylic acid dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with isoquinoline, which undergoes nitration to form 6-nitroisoquinoline.

    Reduction: The nitro group in 6-nitroisoquinoline is then reduced to an amino group, resulting in 6-aminoisoquinoline.

    Carboxylation: The amino group is then carboxylated to form 1-aminoisoquinoline-6-carboxylic acid.

    Formation of Dihydrochloride Salt: Finally, the carboxylic acid is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-aminoisoquinoline-6-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of nitrosoisoquinoline or nitroisoquinoline derivatives.

    Reduction: Formation of 1-aminoisoquinoline-6-methanol.

    Substitution: Formation of N-alkyl or N-acyl derivatives of 1-aminoisoquinoline-6-carboxylic acid.

Scientific Research Applications

1-aminoisoquinoline-6-carboxylic acid dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of bioactive molecules and potential pharmaceutical agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-aminoisoquinoline-6-carboxylic acid dihydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

  • 1-aminoisoquinoline-6-carboxylic acid hydrochloride
  • 6-aminoisoquinoline
  • Isoquinoline-6-carboxylic acid

Comparison: 1-aminoisoquinoline-6-carboxylic acid dihydrochloride is unique due to the presence of both amino and carboxylic acid groups, which provide versatility in chemical reactions and potential biological activity. Compared to its analogs, it offers a broader range of applications in synthesis and research.

Properties

CAS No.

2639426-72-3

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

1-aminoisoquinoline-6-carboxylic acid;dihydrochloride

InChI

InChI=1S/C10H8N2O2.2ClH/c11-9-8-2-1-7(10(13)14)5-6(8)3-4-12-9;;/h1-5H,(H2,11,12)(H,13,14);2*1H

InChI Key

PMOLYOYEGKHASI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2N)C=C1C(=O)O.Cl.Cl

Purity

95

Origin of Product

United States

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